3-(4-cyanophenyl)propanoic Acid

Description

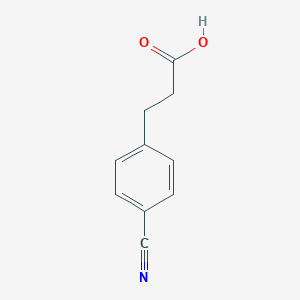

Structure

3D Structure

Properties

IUPAC Name |

3-(4-cyanophenyl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NO2/c11-7-9-3-1-8(2-4-9)5-6-10(12)13/h1-4H,5-6H2,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RHIGOXBTMPLABF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CCC(=O)O)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60429430 | |

| Record name | 3-(4-cyanophenyl)propanoic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60429430 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

175.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

42287-94-5 | |

| Record name | 3-(4-cyanophenyl)propanoic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60429430 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(4-Cyanophenyl)-propionic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

3-(4-cyanophenyl)propanoic acid basic properties

An In-depth Technical Guide to 3-(4-cyanophenyl)propanoic Acid

This technical guide provides a comprehensive overview of the core basic properties of 3-(4-cyanophenyl)propanoic acid, tailored for researchers, scientists, and drug development professionals. The information presented encompasses physicochemical data, its role in modern medicinal chemistry, and relevant experimental context.

Core Physicochemical Properties

3-(4-cyanophenyl)propanoic acid is a bifunctional molecule containing both a carboxylic acid and a nitrile group. Its chemical structure and basic properties are fundamental to its application in chemical synthesis and drug design.

Chemical Structure and Identifiers:

-

IUPAC Name: 3-(4-cyanophenyl)propanoic acid

-

Synonyms: 4-(2-Carboxyethyl)benzonitrile, 4-Cyanobenzenepropionic acid, 4-Cyanohydrocinnamic acid

-

Molecular Formula: C₁₀H₉NO₂

-

Molecular Weight: 175.18 g/mol

-

CAS Number: 42287-94-5

Quantitative Physicochemical Data:

A summary of the key quantitative data for 3-(4-cyanophenyl)propanoic acid is presented in Table 1. It is important to note that while some physical properties have been experimentally determined, others are based on computational predictions.

| Property | Value | Source |

| Physical Form | Solid | |

| Melting Point | 138-143 °C | |

| Boiling Point | 362.2 ± 25.0 °C (Predicted) | |

| Density | 1.21 ± 0.1 g/cm³ (Predicted) | |

| pKa | No experimental data available | |

| Solubility | No experimental data available |

Spectroscopic and Structural Identifiers:

| Identifier | Value |

| SMILES | N#Cc1ccc(cc1)CCC(=O)O |

| InChI | 1S/C10H9NO2/c11-7-9-3-1-8(2-4-9)5-6-10(12)13/h1-4H,5-6H2,(H,12,13) |

| InChI Key | RHIGOXBTMPLABF-UHFFFAOYSA-N |

Note: No publicly available experimental spectroscopic data (¹H-NMR, ¹³C-NMR, IR) for 3-(4-cyanophenyl)propanoic acid were found in the searched resources.

Biological Activity and Applications

The primary documented application of 3-(4-cyanophenyl)propanoic acid is in the field of targeted protein degradation.

Role as a PROTAC Linker:

3-(4-cyanophenyl)propanoic acid is utilized as a linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs). PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome. The propanoic acid moiety of this molecule allows for covalent modification to connect the two active ends of a PROTAC.

The general mechanism of action for a PROTAC is illustrated in the signaling pathway diagram below.

Caption: General mechanism of PROTAC-mediated protein degradation.

Experimental Protocols

While a specific, detailed protocol for the synthesis of 3-(4-cyanophenyl)propanoic acid was not found, a common synthetic route involves the hydrolysis of its corresponding ethyl ester, ethyl 3-(4-cyanophenyl)propionate. A representative two-step procedure, adapted from literature on similar compounds, is outlined below.

Step 1: Synthesis of Ethyl 3-(4-cyanophenyl)propionate

This step involves a nickel-catalyzed cross-coupling reaction between an organozinc reagent and an ethyl halopropionate.

-

Materials: 4-Bromobenzonitrile, Butyllithium, Zinc Bromide, Nickel Acetylacetonate (Ni(acac)₂), Ethyl 3-iodopropionate, Tetrahydrofuran (THF), Diethyl ether, Magnesium sulfate, Saturated aqueous ammonium chloride.

-

Protocol:

-

Prepare the organozinc reagent, 4-cyanophenylzinc bromide, by reacting 4-bromobenzonitrile with butyllithium in THF at low temperatures (-100 °C), followed by transmetalation with zinc bromide.

-

In a separate flask, charge Ni(acac)₂ under an inert argon atmosphere.

-

Add the prepared 4-cyanophenylzinc bromide and ethyl 3-iodopropionate to the nickel catalyst.

-

Allow the reaction to proceed for 12-15 hours.

-

Quench the reaction with saturated aqueous ammonium chloride and extract the product with diethyl ether.

-

Dry the combined organic extracts over magnesium sulfate, filter, and concentrate via rotary evaporation.

-

Purify the resulting crude product by column chromatography to yield ethyl 3-(4-cyanophenyl)propionate.

-

Step 2: Hydrolysis to 3-(4-cyanophenyl)propanoic acid

This step involves the base-catalyzed hydrolysis of the ester to the carboxylic acid.

-

Materials: Ethyl 3-(4-cyanophenyl)propionate, Sodium hydroxide (or another suitable base), Water, Ethanol (as a co-solvent), Hydrochloric acid.

-

Protocol:

-

Dissolve the ethyl 3-(4-cyanophenyl)propionate in a mixture of ethanol and an aqueous solution of sodium hydroxide.

-

Heat the mixture under reflux for several hours to ensure complete hydrolysis.

-

Monitor the reaction by a suitable method (e.g., TLC).

-

After completion, cool the reaction mixture to room temperature and remove the ethanol by rotary evaporation.

-

Acidify the remaining aqueous solution with hydrochloric acid until a precipitate forms.

-

Collect the solid precipitate (3-(4-cyanophenyl)propanoic acid) by filtration, wash with cold water, and dry under vacuum.

-

The workflow for this synthesis is depicted in the diagram below.

Caption: Synthetic workflow for 3-(4-cyanophenyl)propanoic acid.

Safety Information

3-(4-cyanophenyl)propanoic acid is classified as an acute toxicant and requires careful handling.

-

Hazard Classifications: Acute Toxicity 4 (Oral, Dermal, Inhalation).

-

Signal Word: Warning.

-

Hazard Statements: H302 (Harmful if swallowed), H312 (Harmful in contact with skin), H332 (Harmful if inhaled).

-

Precautionary Statements: P261, P264, P280, P301+P312, P302+P352+P312, P304+P340+P312.

Users should consult the full Safety Data Sheet (SDS) from their supplier before handling this compound and use appropriate personal protective equipment (PPE), including gloves, lab coat, and eye protection, in a well-ventilated area.

An In-depth Technical Guide to 3-(4-cyanophenyl)propanoic acid (CAS: 42287-94-5)

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(4-cyanophenyl)propanoic acid, with the CAS number 42287-94-5, is a bifunctional molecule increasingly recognized for its critical role in the development of Proteolysis Targeting Chimeras (PROTACs). This technical guide provides a comprehensive overview of its chemical and physical properties, synthesis, safety and handling, and its primary application as a linker in the field of targeted protein degradation.

Chemical and Physical Properties

A summary of the key chemical and physical properties of 3-(4-cyanophenyl)propanoic acid is presented in the table below. This data is essential for its handling, characterization, and application in chemical synthesis.

| Property | Value | Reference(s) |

| CAS Number | 42287-94-5 | |

| Molecular Formula | C₁₀H₉NO₂ | [1] |

| Molecular Weight | 175.18 g/mol | |

| Appearance | Solid | |

| Melting Point | 138-143 °C | |

| SMILES | N#Cc1ccc(cc1)CCC(=O)O | |

| InChI | 1S/C10H9NO2/c11-7-9-3-1-8(2-4-9)5-6-10(12)13/h1-4H,5-6H2,(H,12,13) | |

| InChI Key | RHIGOXBTMPLABF-UHFFFAOYSA-N |

Spectroscopic Data

While specific, officially curated spectra for 3-(4-cyanophenyl)propanoic acid are not widely available in public databases, the expected spectral characteristics can be inferred from the analysis of its structural analogues and general principles of spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum is expected to show distinct signals corresponding to the aromatic protons and the aliphatic propanoic acid chain. The aromatic protons on the disubstituted benzene ring would appear in the downfield region (typically δ 7.0-8.0 ppm). The two methylene groups of the propanoic acid chain would appear as triplets in the upfield region (typically δ 2.5-3.5 ppm) due to spin-spin coupling with each other. The acidic proton of the carboxylic acid would likely appear as a broad singlet at a very downfield chemical shift (δ 10-13 ppm).

¹³C NMR: The carbon NMR spectrum would display signals for the ten carbon atoms in the molecule. The nitrile carbon would appear around δ 118-120 ppm. The aromatic carbons would resonate in the δ 120-150 ppm region. The carbonyl carbon of the carboxylic acid would be the most downfield signal, typically in the range of δ 170-180 ppm. The two methylene carbons would appear in the upfield region of the spectrum.

Infrared (IR) Spectroscopy

The IR spectrum of 3-(4-cyanophenyl)propanoic acid would exhibit characteristic absorption bands for its functional groups. A strong, sharp peak around 2230 cm⁻¹ would be indicative of the C≡N (nitrile) stretching vibration. The carboxylic acid functional group would be identified by a very broad O-H stretching band from approximately 2500 to 3300 cm⁻¹ and a strong C=O (carbonyl) stretching band around 1700-1725 cm⁻¹.[2][3][4] C-H stretching vibrations from the aromatic ring and the aliphatic chain would be observed around 2850-3100 cm⁻¹. The region from 1400 to 1600 cm⁻¹ would contain absorptions from the aromatic C=C stretching vibrations.

Synthesis

A common synthetic route to 3-(4-cyanophenyl)propanoic acid involves the hydrolysis of its corresponding ethyl ester, ethyl 3-(4-cyanophenyl)propanoate.

Experimental Protocol: Synthesis of Ethyl 3-(4-cyanophenyl)propanoate

A detailed, multi-step procedure for the synthesis of the precursor, ethyl 3-(4-cyanophenyl)propanoate, has been described in the literature. This typically involves the preparation of a 4-cyanophenylzinc bromide reagent, followed by a nickel-catalyzed cross-coupling reaction with an ethyl 3-halopropionate.

Experimental Protocol: Hydrolysis of Ethyl 3-(4-cyanophenyl)propanoate

The final step to obtain 3-(4-cyanophenyl)propanoic acid is the hydrolysis of the ethyl ester.

Materials:

-

Ethyl 3-(4-cyanophenyl)propanoate

-

Ethanol

-

Aqueous sodium hydroxide (e.g., 2 M)

-

Aqueous hydrochloric acid (e.g., 2 M)

-

Dichloromethane or other suitable organic solvent

-

Anhydrous magnesium sulfate or sodium sulfate

-

Rotary evaporator

-

Standard laboratory glassware

Procedure:

-

Dissolve ethyl 3-(4-cyanophenyl)propanoate in ethanol in a round-bottom flask.

-

Add an excess of aqueous sodium hydroxide solution to the flask.

-

Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC) until the starting material is consumed.

-

After completion, cool the reaction mixture to room temperature and remove the ethanol under reduced pressure using a rotary evaporator.

-

Dilute the remaining aqueous solution with water and wash with an organic solvent like dichloromethane to remove any unreacted starting material or non-polar impurities.

-

Cool the aqueous layer in an ice bath and acidify to a pH of approximately 2 by the slow addition of aqueous hydrochloric acid. This will precipitate the 3-(4-cyanophenyl)propanoic acid as a solid.

-

Collect the solid product by vacuum filtration and wash it with cold water.

-

Dry the product under vacuum to yield the final 3-(4-cyanophenyl)propanoic acid.

Application in Drug Development: A PROTAC Linker

The primary and most significant application of 3-(4-cyanophenyl)propanoic acid is as a linker component in the synthesis of PROTACs.[1][5][6]

The Role of Linkers in PROTACs

PROTACs are heterobifunctional molecules that consist of two ligands connected by a chemical linker. One ligand binds to a target protein of interest (POI), while the other recruits an E3 ubiquitin ligase. This proximity induces the ubiquitination of the POI, marking it for degradation by the proteasome. The linker is a crucial element in a PROTAC's design, as its length, rigidity, and chemical composition determine the spatial orientation of the POI and the E3 ligase, which is critical for the formation of a stable and productive ternary complex and subsequent degradation of the target protein.[7][8]

Mechanism of Action of PROTACs

The general mechanism of action for a PROTAC is a catalytic process within the cell.

Caption: The catalytic cycle of a PROTAC.

The 3-(4-cyanophenyl)propanoic acid molecule provides a rigid phenyl group and a flexible propanoic acid chain, offering a balance of structural features that can be advantageous in linker design. The carboxylic acid group serves as a convenient handle for conjugation to either the POI-binding ligand or the E3 ligase-binding ligand through amide bond formation. The cyanophenyl group can influence the physicochemical properties of the resulting PROTAC, such as solubility and cell permeability.

Experimental Protocols for Biological Evaluation

To assess the efficacy of a PROTAC synthesized using 3-(4-cyanophenyl)propanoic acid as part of its linker, a series of in vitro cellular assays are typically performed.

Western Blotting for Protein Degradation

This is a fundamental assay to quantify the reduction in the levels of the target protein.

Materials:

-

Cell line expressing the target protein

-

PROTAC compound

-

Vehicle control (e.g., DMSO)

-

Cell lysis buffer

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

PVDF membrane

-

Primary antibody against the target protein

-

Primary antibody against a loading control (e.g., GAPDH, β-actin)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

Procedure:

-

Cell Culture and Treatment: Seed cells in appropriate culture plates and allow them to adhere. Treat the cells with varying concentrations of the PROTAC compound or vehicle control for a specified duration (e.g., 4, 8, 16, 24 hours).

-

Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them using a suitable lysis buffer.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

-

SDS-PAGE and Western Blotting: Normalize the protein amounts for each sample, separate the proteins by SDS-PAGE, and transfer them to a PVDF membrane.

-

Antibody Incubation: Block the membrane and then incubate it with primary antibodies against the target protein and a loading control. Subsequently, incubate with the appropriate HRP-conjugated secondary antibody.

-

Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging system.

-

Data Analysis: Quantify the band intensities and normalize the target protein levels to the loading control to determine the extent of protein degradation.

Caption: Workflow for Western Blotting analysis.

Cell Viability/Cytotoxicity Assay

This assay assesses the effect of the PROTAC-mediated protein degradation on cell proliferation and health.

Materials:

-

Cell line in 96-well plates

-

PROTAC compound

-

Cell viability reagent (e.g., CellTiter-Glo®, CCK-8)

-

Plate reader

Procedure:

-

Cell Seeding and Treatment: Seed cells in a 96-well plate and treat them with a range of PROTAC concentrations for a desired period (e.g., 72 hours).

-

Assay: Add the cell viability reagent to each well according to the manufacturer's protocol and incubate.

-

Data Acquisition: Measure the luminescence or absorbance using a plate reader.

-

Data Analysis: Calculate the cell viability as a percentage of the vehicle-treated control and determine the IC₅₀ or GI₅₀ value.

Safety and Handling

3-(4-cyanophenyl)propanoic acid is classified as acutely toxic if swallowed, in contact with skin, or if inhaled. It is essential to handle this compound with appropriate personal protective equipment (PPE), including gloves, lab coat, and eye protection, in a well-ventilated area or a fume hood. Avoid breathing dust. In case of contact with skin or eyes, rinse immediately with plenty of water.

Conclusion

3-(4-cyanophenyl)propanoic acid is a valuable chemical building block, particularly in the rapidly advancing field of targeted protein degradation. Its utility as a PROTAC linker underscores the importance of rational linker design in the development of novel therapeutics. This technical guide provides foundational knowledge for researchers and drug development professionals working with this compound, from its basic properties and synthesis to its application and biological evaluation in the context of PROTACs. As the development of PROTACs continues to evolve, the strategic use of linkers like 3-(4-cyanophenyl)propanoic acid will undoubtedly play a pivotal role in the creation of next-generation medicines.

References

- 1. file.medchemexpress.com [file.medchemexpress.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. infrared spectrum of propanoic acid C3H6O2 CH3CH2COOH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of propionic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 4. spectroscopyonline.com [spectroscopyonline.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Unraveling the Role of Linker Design in Proteolysis Targeting Chimeras - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on 3-(4-cyanophenyl)propanoic acid

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and application of 3-(4-cyanophenyl)propanoic acid, a compound of interest for researchers and professionals in drug development and chemical synthesis.

Core Properties

3-(4-cyanophenyl)propanoic acid is a solid organic compound. Key quantitative data for this molecule are summarized in the table below.

| Property | Value | Source |

| Molecular Formula | C₁₀H₉NO₂ | [1] |

| Molecular Weight | 175.18 g/mol | |

| Alternate Molecular Weight | 175.19 g/mol | [1] |

| CAS Number | 42287-94-5 | [1] |

| Melting Point | 138-143 °C |

Experimental Protocols

A common application of 3-(4-cyanophenyl)propanoic acid is in the synthesis of more complex molecules. The following is a detailed methodology for the synthesis of a related compound, ethyl 3-(4-cyanophenyl)propionate, which is a precursor that can be hydrolyzed to the desired acid. This procedure illustrates a nickel-catalyzed cross-coupling reaction.[2]

Synthesis of Ethyl 3-(4-cyanophenyl)propionate [2]

This synthesis involves three main stages: the preparation of ethyl 3-iodopropionate, the formation of the organozinc reagent 4-cyanophenylzinc bromide, and the final nickel-catalyzed cross-coupling reaction.

A. Preparation of Ethyl 3-iodopropionate [2]

-

A 1-liter round-bottomed flask is charged with ethyl 3-chloropropionate (27.3 g, 0.2 mol) and acetone (400 mL).

-

Sodium iodide (300 g, 2 mol) is added to the solution.

-

The mixture is refluxed for 16 hours.

B. Preparation of 4-Cyanophenylzinc bromide [2]

-

A dry, 250-mL, three-necked flask is charged with 4-bromobenzonitrile (9.1 g, 50 mmol).

-

The flask is evacuated and flushed with argon, followed by the addition of dry tetrahydrofuran (THF, 100 mL).

-

The solution is cooled to -100°C.

-

Butyllithium (BuLi, 32 mL, 1.56 M in hexanes, 50 mmol) is slowly added over approximately 20 minutes.

C. Nickel-Catalyzed Cross-Coupling [2]

-

A dry, 100-mL, three-necked flask is charged with nickel acetylacetonate (Ni(acac)₂, 520 mg, 2 mmol), evacuated, and flushed with argon.

-

The previously prepared organozinc reagent is added.

-

The reaction is quenched with a saturated aqueous ammonium chloride solution (15 mL) after 12-15 hours and allowed to warm to room temperature.

-

The product is extracted with diethyl ether, and the combined ethereal extracts are dried over magnesium sulfate, filtered, and evaporated.

-

The resulting oil is purified by column chromatography to afford ethyl 3-(4-cyanophenyl)propionate.

Applications in Drug Discovery

3-(4-cyanophenyl)propanoic acid serves as a linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs).[1][3] PROTACs are bifunctional molecules that facilitate the degradation of target proteins through the ubiquitin-proteasome system.[1]

The following diagram illustrates the general workflow of a PROTAC, highlighting the role of the linker.

References

The Role of 3-(4-cyanophenyl)propanoic Acid in Modern Drug Discovery: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the rapidly evolving landscape of therapeutic development, the strategic design of novel molecules is paramount. Among the diverse chemical entities utilized in research, 3-(4-cyanophenyl)propanoic acid has emerged as a critical building block, primarily in the synthesis of Proteolysis Targeting Chimeras (PROTACs). This in-depth technical guide explores the application of 3-(4-cyanophenyl)propanoic acid in research, with a focus on its role as a versatile linker in the construction of these innovative therapeutic agents. We will delve into its chemical properties, its application in the synthesis of PROTACs, including a representative experimental protocol, and its significance in the development of molecules for targeted protein degradation.

Chemical Properties of 3-(4-cyanophenyl)propanoic Acid

Understanding the physicochemical properties of 3-(4-cyanophenyl)propanoic acid is essential for its effective application in synthesis.

| Property | Value | Reference |

| Molecular Formula | C₁₀H₉NO₂ | [1] |

| Molecular Weight | 175.19 g/mol | [1] |

| CAS Number | 42287-94-5 | [1] |

| Appearance | Solid | |

| Melting Point | 138-143 °C | |

| SMILES | N#Cc1ccc(CCC(=O)O)cc1 | |

| InChI | 1S/C10H9NO2/c11-7-9-3-1-8(2-4-9)5-6-10(12)13/h1-4H,5-6H2,(H,12,13) |

Application in PROTAC Synthesis: A Critical Linker

The primary application of 3-(4-cyanophenyl)propanoic acid in research is as a linker in the synthesis of PROTACs.[1] PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome. A PROTAC molecule consists of three key components: a ligand that binds to the target protein, a ligand that recruits an E3 ligase, and a linker that connects these two ligands.

The linker is a crucial determinant of a PROTAC's efficacy, influencing its solubility, cell permeability, and the geometry of the ternary complex formed between the target protein, the PROTAC, and the E3 ligase. 3-(4-cyanophenyl)propanoic acid offers a semi-rigid structure with a defined length, which can be advantageous in optimizing the orientation of the two ligands for effective ternary complex formation. The carboxylic acid group provides a convenient handle for conjugation to an amine-containing moiety on one of the ligands, typically through amide bond formation, a robust and well-established reaction in medicinal chemistry. The cyanophenyl group can contribute to the overall physicochemical properties of the PROTAC.

Noraramtide (BHV-1100): A Case Study

3-(4-cyanophenyl)propanoic acid is implicated in the synthesis of Noraramtide (BHV-1100), an antibody recruiting molecule designed for cancer immunity studies.[2] Noraramtide functions by binding to a specific target on cancer cells and recruiting antibodies to elicit an immune response. This mechanism is analogous to the proximity-inducing principle of PROTACs.

Experimental Protocol: Synthesis of a PROTAC using 3-(4-cyanophenyl)propanoic Acid

Disclaimer: This protocol is a representative example and may require optimization for specific target and E3 ligase ligands.

Objective: To synthesize a PROTAC by coupling an amine-functionalized E3 ligase ligand with 3-(4-cyanophenyl)propanoic acid, followed by coupling to a target protein ligand.

Materials:

-

3-(4-cyanophenyl)propanoic acid

-

Amine-functionalized E3 ligase ligand (e.g., a derivative of thalidomide or pomalidomide)

-

Hydroxy-functionalized target protein ligand

-

N,N'-Dicyclohexylcarbodiimide (DCC) or other coupling agent (e.g., HATU)

-

4-Dimethylaminopyridine (DMAP)

-

Anhydrous Dichloromethane (DCM)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Other reagents and solvents for reaction work-up and purification (e.g., hydrochloric acid, sodium bicarbonate, brine, magnesium sulfate, ethyl acetate, hexanes)

-

Thin Layer Chromatography (TLC) plates and visualization reagents

-

Silica gel for column chromatography

Procedure:

Step 1: Activation of 3-(4-cyanophenyl)propanoic acid and coupling with the E3 Ligase Ligand

-

Dissolve 3-(4-cyanophenyl)propanoic acid (1.0 eq) and the amine-functionalized E3 ligase ligand (1.0 eq) in anhydrous DCM.

-

Add DMAP (0.1 eq) to the solution.

-

Cool the reaction mixture to 0 °C in an ice bath.

-

Slowly add a solution of DCC (1.1 eq) in anhydrous DCM to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours.

-

Monitor the reaction progress by TLC.

-

Once the reaction is complete, filter the mixture to remove the dicyclohexylurea byproduct.

-

Wash the filtrate with 1M HCl, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography to obtain the E3 ligase ligand-linker conjugate.

Step 2: Coupling of the E3 Ligase Ligand-Linker Conjugate with the Target Protein Ligand

This step will depend on the functional group available on the target protein ligand. Assuming a hydroxyl group, a similar esterification reaction can be performed.

-

Dissolve the E3 ligase ligand-linker conjugate (1.0 eq) and the hydroxy-functionalized target protein ligand (1.0 eq) in anhydrous DCM.

-

Add DMAP (0.1 eq) and cool the mixture to 0 °C.

-

Slowly add a solution of DCC (1.1 eq) in anhydrous DCM.

-

Allow the reaction to stir at room temperature for 12-24 hours.

-

Monitor the reaction by TLC.

-

Work-up and purify the final PROTAC molecule as described in Step 1.

Characterization:

The final PROTAC product should be characterized by standard analytical techniques, such as ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS), to confirm its structure and purity.

Visualizing the Workflow and Mechanism

To better understand the synthesis and function of PROTACs utilizing 3-(4-cyanophenyl)propanoic acid, the following diagrams are provided.

Caption: General workflow for the synthesis of a PROTAC using 3-(4-cyanophenyl)propanoic acid.

Caption: Mechanism of action of a Proteolysis Targeting Chimera (PROTAC).

Conclusion

3-(4-cyanophenyl)propanoic acid serves as a valuable and versatile linker in the field of chemical biology and drug discovery, particularly in the synthesis of PROTACs. Its defined structure and convenient chemical handles allow for its systematic incorporation into these complex molecules. While detailed, publicly available protocols for its use are scarce, its application can be inferred from the wealth of literature on PROTAC synthesis. The continued exploration of linkers like 3-(4-cyanophenyl)propanoic acid will undoubtedly contribute to the development of novel and effective protein-degrading therapeutics. Researchers and drug development professionals should consider this and similar arylpropanoic acid derivatives as important tools in their arsenal for the rational design of next-generation medicines.

References

A Technical Guide to 3-(4-cyanophenyl)propanoic acid as a PROTAC Linker

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Role of Linkers in Targeted Protein Degradation

Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, shifting the paradigm from protein inhibition to induced protein degradation.[1][2] These heterobifunctional molecules leverage the cell's endogenous ubiquitin-proteasome system (UPS) to selectively eliminate disease-causing proteins.[3][4] A PROTAC molecule consists of three key components: a "warhead" ligand that binds to the protein of interest (POI), an "anchor" ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two.[3][5]

Upon entering a cell, the PROTAC induces the formation of a ternary complex between the POI and the E3 ligase.[6] This proximity facilitates the transfer of ubiquitin from an E2-conjugating enzyme to lysine residues on the POI's surface.[7] The resulting polyubiquitinated protein is then recognized and degraded by the 26S proteasome, releasing the PROTAC to act catalytically on other POI molecules.[4][6]

The linker is not merely a passive spacer; it is a critical determinant of a PROTAC's efficacy, selectivity, and physicochemical properties.[8][9] Its length, composition, rigidity, and attachment points profoundly influence the stability and geometry of the ternary complex, which is essential for efficient ubiquitination.[6][] This guide focuses on the technical aspects of using 3-(4-cyanophenyl)propanoic acid, a rigid linker component, in the design and synthesis of novel PROTACs.

Physicochemical Properties and Design Rationale

3-(4-Cyanophenyl)propanoic acid is a chemical building block used to incorporate a rigid phenyl moiety into a PROTAC linker.[11][12][13] Its structure provides a defined spatial orientation that can be advantageous in PROTAC design.

-

Chemical Structure: C₁₀H₉NO₂

-

Molecular Weight: 175.19 g/mol [13]

-

Key Features:

-

Propanoic Acid: A carboxylic acid group that serves as a primary handle for conjugation, typically through amide bond formation.[14][15]

-

Phenyl Ring: A rigid aromatic group that restricts the linker's conformational flexibility.[1][6]

-

Cyano Group: A polar functional group that can influence solubility and molecular interactions.

-

The rationale for using rigid linkers like the cyanophenyl group is to pre-organize the PROTAC into a bioactive conformation that favors productive ternary complex formation, potentially reducing the entropic penalty of binding.[6][16] This can lead to enhanced degradation potency and improved metabolic stability.[16] However, a lack of flexibility can also hinder the formation of a stable complex if the fixed conformation is not optimal.[8][16] Therefore, the selection of a rigid linker requires careful consideration of the specific POI and E3 ligase pair.

PROTAC Mechanism of Action & Synthesis Workflow

The primary function of a PROTAC is to act as a molecular bridge, hijacking the UPS to degrade a specific target protein. This catalytic cycle is the foundation of its event-driven pharmacology.

Caption: The catalytic cycle of PROTAC-mediated protein degradation.

The synthesis of a PROTAC incorporating an acid-containing linker like 3-(4-cyanophenyl)propanoic acid is a modular process, typically involving sequential amide coupling reactions. This allows for the combinatorial pairing of different warheads and E3 ligase ligands.

Caption: General workflow for PROTAC synthesis using a bifunctional acid linker.

Quantitative Performance Data

While specific degradation data for PROTACs using the exact 3-(4-cyanophenyl)propanoic acid linker is not prominently available in the cited literature, performance data from PROTACs with structurally similar rigid linkers (e.g., benzyl, phenyl) can provide valuable benchmarks. The efficacy of a PROTAC is measured by its half-maximal degradation concentration (DC₅₀) and maximum degradation level (Dₘₐₓ).[16][17]

Table 1: Representative Degradation Data for PROTACs with Rigid Linkers

| PROTAC Name | Target Protein (POI) | E3 Ligase | Linker Type | DC₅₀ | Dₘₐₓ (%) | Cell Line | Reference |

|---|---|---|---|---|---|---|---|

| Pro-11 | BRD4 | CRBN | Rigid (Benzyl) | 1.3 nM | 87% | HEK293 | [18] |

| ARD-69 | Androgen Receptor (AR) | VHL | Rigid (structure not specified) | N/A | Induces degradation | AR-positive prostate cancer cells | [5] |

| PROTAC 50 | Androgen Receptor (AR) | VHL | Rigid (unspecified) | < 1 nM | N/A | LNCaP, VCaP | [8] |

| PROTACs 55-57 | Androgen Receptor (AR) | N/A | Rigid (Disubstituted Phenyl) | No degradation | N/A | 22Rv1 |[17] |

N/A: Not available in the cited literature. Note: The data presented is for PROTACs with similar rigid linkers and serves as a reference. Performance of a PROTAC with a 3-(4-cyanophenyl)propanoic acid-derived linker would require empirical validation.

Example Signaling Pathway: BRD4 Degradation

Many PROTACs target bromodomain and extra-terminal domain (BET) proteins like BRD4, which are crucial epigenetic readers involved in regulating the transcription of oncogenes such as c-MYC.[18][19] Degrading BRD4 effectively removes it from chromatin, leading to the downregulation of these key cancer-driving genes.

Caption: Disruption of BRD4-mediated transcription via PROTAC degradation.

Key Experimental Protocols

The following protocols provide a general framework for the synthesis and evaluation of PROTACs utilizing an acid-containing linker.

Protocol 1: General Amide Coupling for PROTAC Synthesis

This protocol describes the coupling of a carboxylic acid-containing fragment (e.g., an E3-linker intermediate) to an amine-functionalized ligand (e.g., a POI-NH₂).[14][20]

-

Reaction Setup: In a round-bottom flask under an inert nitrogen atmosphere, dissolve the carboxylic acid intermediate (1.0 equivalent) in anhydrous dimethylformamide (DMF).

-

Activation: Add HATU (1.2 equivalents) and N,N-Diisopropylethylamine (DIPEA) (3.0 equivalents) to the solution. Stir for 15-20 minutes at room temperature to activate the carboxylic acid.

-

Coupling: Add the amine-functionalized ligand (1.1 equivalents) to the reaction mixture.

-

Reaction: Stir the mixture at room temperature for 4-12 hours.

-

Monitoring: Monitor the reaction's progress by Liquid Chromatography-Mass Spectrometry (LC-MS) to observe the consumption of starting material and the formation of the desired product mass.

-

Purification: Upon completion, purify the final PROTAC using preparative High-Performance Liquid Chromatography (HPLC).

-

Characterization: Confirm the structure and purity of the final compound using LC-MS and Nuclear Magnetic Resonance (NMR) spectroscopy.[20]

Protocol 2: Western Blotting for Target Protein Degradation

This is the standard method to quantify the reduction in target protein levels following PROTAC treatment and to determine DC₅₀ and Dₘₐₓ values.[16][20]

-

Cell Culture and Treatment: Seed cells (e.g., HEK293, MM.1S) in a multi-well plate and allow them to adhere overnight. Treat the cells with a range of PROTAC concentrations (e.g., 0.1 nM to 10 µM) and a vehicle control (e.g., DMSO) for a specified duration (e.g., 18-24 hours).

-

Cell Lysis: After treatment, wash the cells with cold PBS and lyse them using an appropriate lysis buffer (e.g., RIPA buffer) containing protease inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a standard assay (e.g., BCA assay).

-

SDS-PAGE and Transfer: Load equal amounts of protein from each sample onto an SDS-polyacrylamide gel. Separate the proteins by electrophoresis and then transfer them to a PVDF or nitrocellulose membrane.

-

Immunoblotting: Block the membrane (e.g., with 5% non-fat milk or BSA in TBST) and incubate with a primary antibody specific to the target protein. Also, probe for a loading control protein (e.g., GAPDH, β-actin).

-

Detection: Wash the membrane and incubate with a species-appropriate secondary antibody conjugated to horseradish peroxidase (HRP). Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Analysis: Quantify the band intensities using densitometry software. Normalize the target protein levels to the loading control. Plot the normalized protein levels against the PROTAC concentration to calculate the DC₅₀ and Dₘₐₓ values.[16][17]

Protocol 3: Ternary Complex Formation Assay (TR-FRET)

This biophysical assay confirms the PROTAC's ability to induce the proximity between the POI and the E3 ligase.[14]

-

Materials:

-

Purified, tagged POI (e.g., His-BRD4).

-

Purified, tagged E3 ligase complex (e.g., GST-CRBN/DDB1).

-

Terbium-conjugated anti-tag antibody (e.g., anti-His).

-

Fluorescently labeled anti-tag antibody (e.g., FITC-anti-GST).

-

Synthesized PROTAC at various concentrations.

-

Assay buffer.

-

-

Assay Setup: In a suitable microplate, add the tagged POI, tagged E3 ligase, and their corresponding labeled antibodies.

-

PROTAC Addition: Add serial dilutions of the PROTAC to the wells.

-

Incubation: Incubate the plate at room temperature for a defined period (e.g., 60 minutes) to allow for complex formation.

-

Measurement: Measure the Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) signal on a compatible microplate reader.

-

Data Analysis: An increase in the TR-FRET signal indicates the formation of the POI-PROTAC-E3 ligase ternary complex. Plot the signal against the PROTAC concentration to assess the efficiency of complex formation.[14]

Conclusion

3-(4-cyanophenyl)propanoic acid represents a valuable building block for constructing PROTACs with rigid linkers. The introduction of the rigid phenyl group can offer advantages in pre-organizing the molecule for potent ternary complex formation and may enhance metabolic stability. However, the inherent lack of flexibility demands careful design and empirical validation to ensure a productive geometric arrangement between the target protein and the E3 ligase. The synthetic accessibility of its carboxylic acid handle allows for its straightforward incorporation into modular PROTAC synthesis workflows. As the field of targeted protein degradation continues to advance, the rational design of linkers, including the strategic use of rigid components like 3-(4-cyanophenyl)propanoic acid, will remain a cornerstone for developing the next generation of highly potent and selective therapeutics.

References

- 1. pharmasalmanac.com [pharmasalmanac.com]

- 2. PROteolysis TArgeting Chimeras (PROTACs) as emerging anticancer therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Recent Advances in PROTACs for Drug Targeted Protein Research - PMC [pmc.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. chempep.com [chempep.com]

- 7. benchchem.com [benchchem.com]

- 8. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Novel approaches for the rational design of PROTAC linkers [explorationpub.com]

- 11. medchemexpress.com [medchemexpress.com]

- 12. medchemexpress.com [medchemexpress.com]

- 13. file.medchemexpress.com [file.medchemexpress.com]

- 14. benchchem.com [benchchem.com]

- 15. benchchem.com [benchchem.com]

- 16. benchchem.com [benchchem.com]

- 17. benchchem.com [benchchem.com]

- 18. scispace.com [scispace.com]

- 19. Current strategies for the design of PROTAC linkers: a critical review [explorationpub.com]

- 20. benchchem.com [benchchem.com]

The Emergence of a Key Moiety: A Technical Guide to 3-(4-cyanophenyl)propanoic Acid in PROTACs

For Researchers, Scientists, and Drug Development Professionals

Introduction

The field of targeted protein degradation has been revolutionized by the advent of Proteolysis Targeting Chimeras (PROTACs), heterobifunctional molecules that harness the cell's ubiquitin-proteasome system to eliminate disease-causing proteins. At the heart of many successful PROTACs lies a critical chemical scaffold: the ligand that recruits an E3 ubiquitin ligase. This technical guide delves into the discovery and history of one such pivotal component, the 3-(4-cyanophenyl)propanoic acid moiety, a cornerstone in the design of potent ligands for the von Hippel-Lindau (VHL) E3 ligase. While not a standalone discovery, its incorporation was a landmark in the structure-guided design of VHL inhibitors, which were subsequently adapted for PROTAC technology. This guide will provide an in-depth analysis of its origins, the quantitative data underpinning its utility, detailed experimental protocols for its application, and visualizations of the relevant biological and experimental workflows.

Discovery and History: From VHL Inhibition to PROTAC Recruitment

The story of 3-(4-cyanophenyl)propanoic acid in PROTACs is intrinsically linked to the development of small molecule inhibitors of the VHL-hypoxia-inducible factor 1α (HIF-1α) protein-protein interaction (PPI). Under normal oxygen conditions, VHL recognizes and binds to a hydroxylated proline residue on HIF-1α, leading to its ubiquitination and proteasomal degradation.[1] Disrupting this interaction was identified as a therapeutic strategy for diseases like anemia and ischemia.

Initial efforts in the early 2010s by researchers in the laboratories of Crews and Ciulli focused on developing peptidomimetic inhibitors that mimicked the HIF-1α peptide.[1] Through structure-guided design and systematic structure-activity relationship (SAR) studies, a series of potent VHL ligands were developed. The 3-(4-cyanophenyl)propanoic acid moiety emerged as a key component of the "right-hand side" (RHS) of these inhibitors, occupying a hydrophobic pocket in the VHL protein and contributing significantly to binding affinity. The cyano group, in particular, was found to be optimal for interacting with the VHL surface.

The breakthrough for PROTAC technology came with the realization that these high-affinity VHL ligands could be repurposed to recruit the VHL E3 ligase to a target protein of interest. By attaching a linker to the VHL ligand on one end and a ligand for a target protein on the other, the first potent and cell-permeable VHL-based PROTACs were created. The well-characterized VHL ligand, VH032 , which incorporates the 4-cyanophenyl group, has since become a workhorse in the development of numerous PROTACs.[2]

Quantitative Data

The effectiveness of PROTACs is underpinned by quantitative metrics that describe their binding affinities and degradation efficiencies. The following tables summarize key data for VHL ligands containing the cyanophenyl moiety and PROTACs derived from them.

Table 1: Binding Affinities of VHL Ligands

| Compound | Modification | Binding Affinity (Kd) to VHL | Assay | Reference |

| VH032 | Core VHL ligand with 4-cyanophenyl group | 185 nM | Isothermal Titration Calorimetry (ITC) | [2] |

| VH298 | Optimized VHL ligand with cyanocyclopropane | <100 nM | Not Specified | [3][4] |

Table 2: Degradation Potency of a VHL-based PROTAC

| PROTAC | Target Protein | Cell Line | DC50 | Dmax | Assay | Reference |

| MZ1 | BRD4 | HeLa | ~15 nM | >90% | Western Blot | [5] |

Note: DC50 is the concentration of the PROTAC required to induce 50% degradation of the target protein, and Dmax is the maximum percentage of protein degradation.

Experimental Protocols

This section provides detailed methodologies for key experiments involved in the development and characterization of PROTACs utilizing 3-(4-cyanophenyl)propanoic acid-containing VHL ligands.

Synthesis of a VHL Ligand (VH032 derivative)

The synthesis of VHL ligands is a multi-step process. The following is a generalized protocol for the synthesis of a VH032 derivative, a common VHL ligand incorporating the 4-cyanophenyl moiety.[6]

Protocol 3.1: Synthesis of a VH032 derivative

-

Starting Materials: Commercially available (2S,4R)-1-(tert-butoxycarbonyl)-4-hydroxypyrrolidine-2-carboxylic acid and 3-(4-cyanophenyl)propanoic acid.

-

Step 1: Esterification. Protect the carboxylic acid of the pyrrolidine starting material as a methyl ester using standard esterification conditions (e.g., methanol and thionyl chloride).

-

Step 2: Amide Coupling. Couple the protected pyrrolidine with 3-(4-cyanophenyl)propanoic acid using a peptide coupling reagent such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) in the presence of a base like DIPEA (N,N-Diisopropylethylamine).

-

Step 3: Boc Deprotection. Remove the Boc protecting group from the pyrrolidine nitrogen using an acid such as trifluoroacetic acid (TFA) in dichloromethane (DCM).

-

Step 4: Final Amide Coupling. Couple the deprotected amine with a desired "left-hand side" (LHS) fragment, for example, (S)-2-acetamido-3,3-dimethylbutanoic acid, using HATU and DIPEA.

-

Step 5: Purification. Purify the final product by flash column chromatography on silica gel. Characterize the compound using NMR and mass spectrometry.

Surface Plasmon Resonance (SPR) for Ternary Complex Formation

SPR is a powerful technique to measure the binding kinetics and affinity of binary and ternary complexes.[7][8][][10]

Protocol 3.2: SPR Assay for Ternary Complex Analysis

-

Immobilization: Covalently immobilize the purified VHL-ElonginB-ElonginC (VCB) complex onto a CM5 sensor chip via amine coupling.

-

Binary Interaction: Inject a series of concentrations of the PROTAC over the sensor surface to measure the binary binding affinity between the PROTAC and VCB.

-

Ternary Complex Formation: Prepare a series of solutions containing a fixed, saturating concentration of the target protein and varying concentrations of the PROTAC.

-

Injection: Inject these solutions over the VCB-immobilized sensor surface.

-

Data Analysis: Analyze the sensorgrams to determine the kinetic parameters (kon, koff) and the dissociation constant (Kd) for the ternary complex. Cooperativity can be assessed by comparing the binding affinity of the PROTAC to VCB in the presence and absence of the target protein.

Western Blot for Protein Degradation

Western blotting is a standard method to quantify the degradation of a target protein in cells.[11][12][13][14][15]

Protocol 3.3: Western Blot Analysis of Protein Degradation

-

Cell Culture and Treatment: Plate cells (e.g., a human cancer cell line expressing the target protein) in a multi-well plate and allow them to adhere. Treat the cells with a dose-response of the PROTAC for a specified time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).

-

Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

-

SDS-PAGE: Separate equal amounts of protein from each sample by SDS-polyacrylamide gel electrophoresis.

-

Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Immunoblotting: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk in TBST) for 1 hour at room temperature. Incubate the membrane with a primary antibody specific for the target protein overnight at 4°C. Wash the membrane and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Detect the chemiluminescent signal using an imaging system.

-

Data Analysis: Quantify the band intensities using densitometry software. Normalize the target protein signal to a loading control (e.g., GAPDH or β-actin). Calculate the percentage of degradation relative to the vehicle control to determine DC50 and Dmax values.

Quantitative Proteomics for Off-Target Analysis

Quantitative mass spectrometry-based proteomics provides an unbiased approach to assess the selectivity of a PROTAC across the entire proteome.[16][17][18][19]

Protocol 3.4: Quantitative Proteomics Workflow

-

Sample Preparation: Treat cells with the PROTAC at a concentration that induces significant degradation of the target protein, alongside a vehicle control. Harvest and lyse the cells.

-

Protein Digestion: Reduce, alkylate, and digest the proteins into peptides using trypsin.

-

Isobaric Labeling: Label the peptide samples from each condition with tandem mass tags (TMT) or other isobaric labels.

-

LC-MS/MS Analysis: Combine the labeled samples and analyze them by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

-

Data Analysis: Process the raw data using software like MaxQuant or Proteome Discoverer to identify and quantify proteins. Perform statistical analysis to identify proteins that are significantly downregulated in the PROTAC-treated samples compared to the control.

-

Validation: Validate potential off-targets using orthogonal methods such as Western blotting.

Visualization of Pathways and Workflows

VHL-HIF-1α Signaling Pathway

The following diagram illustrates the central role of VHL in the degradation of HIF-1α under normoxic conditions, the pathway hijacked by PROTACs.[20][21][22][23][24]

Experimental Workflow for PROTAC Development

The development of a novel PROTAC is a systematic process involving design, synthesis, and rigorous testing.[25][26][27][28][29][30]

Conclusion

The incorporation of the 3-(4-cyanophenyl)propanoic acid moiety into VHL ligands represents a pivotal moment in the history of targeted protein degradation. Its discovery through rational, structure-based drug design provided the foundation for a new class of highly potent and selective PROTACs. This technical guide has provided a comprehensive overview of its origins, the critical data supporting its use, detailed experimental protocols for its application, and clear visualizations of the underlying biological and experimental frameworks. As the field of PROTACs continues to expand, the principles of rational design and rigorous experimental validation, exemplified by the story of this key chemical entity, will remain paramount in the development of the next generation of protein-degrading therapeutics.

References

- 1. Discovery of small molecule ligands for the von Hippel-Lindau (VHL) E3 ligase and their use as inhibitors and PROTAC degraders - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. Group-Based Optimization of Potent and Cell-Active Inhibitors of the von Hippel–Lindau (VHL) E3 Ubiquitin Ligase: Structure–Activity Relationships Leading to the Chemical Probe (2S,4R)-1-((S)-2-(1-Cyanocyclopropanecarboxamido)-3,3-dimethylbutanoyl)-4-hydroxy-N-(4-(4-methylthiazol-5-yl)benzyl)pyrrolidine-2-carboxamide (VH298) - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Group-Based Optimization of Potent and Cell-Active Inhibitors of the von Hippel-Lindau (VHL) E3 Ubiquitin Ligase: Structure-Activity Relationships Leading to the Chemical Probe (2S,4R)-1-((S)-2-(1-Cyanocyclopropanecarboxamido)-3,3-dimethylbutanoyl)-4-hydroxy-N-(4-(4-methylthiazol-5-yl)benzyl)pyrrolidine-2-carboxamide (VH298) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. VHL-based PROTACs as potential therapeutic agents: Recent progress and perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Preparation of von Hippel-Lindau (VHL) E3 ubiquitin ligase ligands exploiting constitutive hydroxyproline for benzylic amine protection - RSC Advances (RSC Publishing) DOI:10.1039/D4RA01974A [pubs.rsc.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. cytivalifesciences.com [cytivalifesciences.com]

- 10. biorxiv.org [biorxiv.org]

- 11. benchchem.com [benchchem.com]

- 12. benchchem.com [benchchem.com]

- 13. PROTAC-Induced Proteolytic Targeting - PMC [pmc.ncbi.nlm.nih.gov]

- 14. A rapid and accurate method for evaluating the degradation of pan-Akt in cells by PROTACs using NanoLuc luciferase - PMC [pmc.ncbi.nlm.nih.gov]

- 15. ptglab.com [ptglab.com]

- 16. benchchem.com [benchchem.com]

- 17. benchchem.com [benchchem.com]

- 18. PROTAC Drug Off-Target Protein Assessment Service | MtoZ Biolabs [mtoz-biolabs.com]

- 19. researchgate.net [researchgate.net]

- 20. researchgate.net [researchgate.net]

- 21. researchgate.net [researchgate.net]

- 22. The VHL Tumor Suppressor: Master Regulator of HIF - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Investigation of the role of VHL-HIF signaling in DNA repair and apoptosis in zebrafish - PMC [pmc.ncbi.nlm.nih.gov]

- 24. researchgate.net [researchgate.net]

- 25. researchgate.net [researchgate.net]

- 26. researchgate.net [researchgate.net]

- 27. researchgate.net [researchgate.net]

- 28. benchchem.com [benchchem.com]

- 29. pubs.acs.org [pubs.acs.org]

- 30. Targeted Protein Degradation: Design Considerations for PROTAC Development - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 3-(4-cyanophenyl)propanoic Acid Derivatives and Analogs for Drug Discovery and Development

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 3-(4-cyanophenyl)propanoic acid and its derivatives, a class of molecules with significant potential in medicinal chemistry and drug development. This document details their synthesis, biological activities, and mechanisms of action, with a focus on their applications in oncology and as versatile linkers in novel therapeutic modalities.

Core Structure and Chemical Properties

3-(4-cyanophenyl)propanoic acid is a small molecule characterized by a phenyl ring substituted with a cyano group at the para position and a propanoic acid chain. This arrangement of functional groups provides a unique scaffold for the development of a wide range of derivatives with diverse biological activities. The core structure possesses a molecular formula of C₁₀H₉NO₂ and a molecular weight of 175.18 g/mol .[1]

Synthesis and Characterization

The synthesis of 3-(4-cyanophenyl)propanoic acid and its derivatives can be achieved through various synthetic routes. A common method for the synthesis of the core structure involves the hydrogenation of 3-cyano-cinnamic acid.[2] Ester derivatives, such as ethyl 3-(4-cyanophenyl)propionate, can be prepared via a nickel-catalyzed cross-coupling reaction between an arylzinc bromide and an alkyl iodide.[3]

More complex derivatives, such as those incorporating thiazole moieties, have been synthesized through multi-step reaction sequences. For instance, 3-[(4-acetylphenyl)(4-phenylthiazol-2-yl)amino]propanoic acid derivatives can be synthesized starting from 4'-aminoacetophenone, followed by reactions to form a thioxotetrahydropyrimidinone intermediate, and subsequent condensation with substituted phenacyl bromides.[4]

General Experimental Protocol: Synthesis of 3-(3-cyanophenyl)propanoic acid [2]

A solution of 3-cyano-cinnamic acid (11.5 g) in water (200 ml) and 2M sodium hydroxide solution (35 ml) is hydrogenated at 60 psi over 10% palladium on charcoal for 1.5 hours. The catalyst is then filtered off, and the filtrate is acidified with 2M hydrochloric acid. The resulting precipitate is collected as a white solid.

Characterization of these compounds is typically performed using standard analytical techniques, including:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to elucidate the chemical structure and confirm the identity of the synthesized compounds.

-

Infrared (IR) Spectroscopy: To identify the presence of key functional groups such as nitriles (C≡N), carboxylic acids (C=O), and amides (N-H).

-

Mass Spectrometry (MS): To determine the molecular weight and confirm the elemental composition of the derivatives.

-

Melting Point (mp): To assess the purity of the synthesized compounds.

Biological Activities and Therapeutic Potential

Derivatives of 3-(4-cyanophenyl)propanoic acid have demonstrated significant potential in several therapeutic areas, most notably in oncology.

Anticancer Activity

A series of novel 3-[(4-acetylphenyl)(4-phenylthiazol-2-yl)amino]propanoic acid derivatives have been synthesized and evaluated for their antiproliferative properties in lung cancer models.[4][5] Several of these compounds exhibited potent cytotoxic activity against various cancer cell lines, including A549 (non-small cell lung cancer), H69 (small cell lung cancer), and the anthracycline-resistant H69AR cell line.[4][5]

Notably, oxime derivatives within this series demonstrated significantly greater antiproliferative activity than the standard chemotherapeutic agent cisplatin.[4][5] In silico molecular docking studies suggest that these compounds may exert their anticancer effects by targeting and inhibiting Sirtuin 2 (SIRT2) and the Epidermal Growth Factor Receptor (EGFR), both of which are key proteins in cancer cell signaling pathways.[4]

Quantitative Data: Cytotoxicity of Thiazole Derivatives

| Compound | Cell Line | IC₅₀ (µM) | Reference |

| Oxime Derivative 21 | A549 | 5.42 | [5] |

| HEK293 | 14.63 | [5] | |

| Oxime Derivative 22 | A549 | 2.47 | [5] |

| HEK293 | 37.99 | [5] | |

| Carbohydrazide 25 | A549 | 8.05 | [5] |

| HEK293 | 10.69 | [5] | |

| Carbohydrazide 26 | A549 | 25.4 | [5] |

| HEK293 | 13.75 | [5] | |

| Cisplatin | A549 | 11.71 | [5] |

| HEK293 | 5.57 | [5] | |

| Doxorubicin | HEK293 | 3.82 | [5] |

Experimental Protocol: MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.

-

Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.

-

Compound Treatment: The cells are then treated with various concentrations of the test compounds for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: After the treatment period, MTT solution is added to each well and incubated to allow for the formation of formazan crystals by metabolically active cells.

-

Solubilization: A solubilization solution (e.g., DMSO) is added to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance of the resulting colored solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

-

Data Analysis: Cell viability is calculated as a percentage of the untreated control, and IC₅₀ values are determined by plotting cell viability against compound concentration.

Another class of derivatives, 3-((4-hydroxyphenyl)amino)propanoic acids, has been investigated for their anticancer and antioxidant activities.[6] Certain compounds in this series were found to reduce the viability of A549 cancer cells by 50% and inhibit cell migration. The presence of the phenolic hydroxyl group is believed to contribute to their antioxidant properties by scavenging reactive oxygen species (ROS), which can play a role in cancer progression.

PROTAC Linker

3-(4-cyanophenyl)propanoic acid itself is utilized as a linker in the development of Proteolysis Targeting Chimeras (PROTACs).[1][7] PROTACs are heterobifunctional molecules that recruit an E3 ubiquitin ligase to a target protein, leading to its ubiquitination and subsequent degradation by the proteasome. The 3-(4-cyanophenyl)propanoic acid moiety can be a key component of the linker that connects the target protein-binding ligand to the E3 ligase-binding ligand.

Antibody Recruitment

A derivative of 3-(4-cyanophenyl)propanoic acid, Noraramtide (BHV-1100), acts as an antibody recruitment molecule.[7] It specifically binds to CD38 on tumor cells, which in turn recruits natural killer (NK) cells. This enhances the ability of NK cells to eliminate tumor cells through antibody-dependent cellular cytotoxicity (ADCC).[7]

Signaling Pathways and Mechanisms of Action

The anticancer activity of 3-(4-cyanophenyl)propanoic acid derivatives is often attributed to their interaction with key signaling pathways that are dysregulated in cancer.

Inhibition of SIRT2 and EGFR Signaling

As mentioned, certain thiazole derivatives are proposed to inhibit SIRT2 and EGFR.

Caption: Proposed mechanism of action of thiazole derivatives.

Inhibition of EGFR blocks downstream signaling cascades such as the RAS/MAPK and PI3K/AKT pathways, which are crucial for cell proliferation and survival. SIRT2 is a deacetylase that plays a role in cell cycle regulation and cytoskeletal dynamics. Its inhibition can lead to cell cycle arrest and apoptosis.

PROTAC-Mediated Protein Degradation

The use of 3-(4-cyanophenyl)propanoic acid as a linker in PROTACs represents a distinct mechanism of action.

References

- 1. file.medchemexpress.com [file.medchemexpress.com]

- 2. prepchem.com [prepchem.com]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. Identification of 3-[(4-Acetylphenyl)(4-Phenylthiazol-2-Yl)Amino]Propanoic Acid Derivatives as Promising Scaffolds for the Development of Novel Anticancer Candidates Targeting SIRT2 and EGFR - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 7. medchemexpress.com [medchemexpress.com]

The Biological Landscape of 3-(4-Cyanophenyl)propanoic Acid and its Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the biological activities associated with molecules containing the 3-(4-cyanophenyl)propanoic acid core structure. We delve into the anticancer properties of its derivatives, its application as a linker in Proteolysis Targeting Chimeras (PROTACs), and the associated mechanisms of action. This document synthesizes key research findings, presenting quantitative data, detailed experimental protocols, and visual representations of the underlying biological pathways to support ongoing research and drug development efforts.

Introduction to 3-(4-Cyanophenyl)propanoic Acid in Biological Research

The 3-(4-cyanophenyl)propanoic acid scaffold has emerged as a versatile component in the design of biologically active molecules. While the core molecule itself is primarily utilized as a linker in PROTAC technology, its structural motif is present in various derivatives exhibiting significant anticancer properties. The presence of a carboxylic acid group, a phenyl ring, and a nitrile group provides multiple points for chemical modification, allowing for the fine-tuning of pharmacokinetic and pharmacodynamic properties.

Anticancer Activity of 3-(4-Cyanophenyl)propanoic Acid-Containing Molecules

Research has highlighted the potential of derivatives incorporating the cyanophenyl-propanoic acid concept in oncology. Two notable classes of compounds have demonstrated significant antiproliferative and cytotoxic effects against various cancer cell lines.

3-[(4-Acetylphenyl)(4-phenylthiazol-2-yl)amino]propanoic Acid Derivatives

A series of derivatives based on a 3-[(4-acetylphenyl)(4-phenylthiazol-2-yl)amino]propanoic acid backbone have shown promising anticancer activity, particularly against non-small cell lung cancer (NSCLC). These compounds are thought to exert their effects through the modulation of key signaling pathways involving Sirtuin 2 (SIRT2) and the Epidermal Growth Factor Receptor (EGFR).

Quantitative Biological Data:

The following table summarizes the in vitro cytotoxic activity (IC50 values) of key derivatives against the A549 human lung adenocarcinoma cell line.

| Compound ID | Modification | A549 IC50 (µM) |

| 21 | Oxime derivative of the parent acid | 5.42 |

| 22 | Oxime derivative with a different isomer | 2.47 |

| 25 | Carbohydrazide derivative of the oxime | 8.05 |

| 26 | Carbohydrazide derivative of the oxime isomer | 25.4 |

| Cisplatin | Standard Chemotherapeutic | 11.71 |

Data sourced from research on 3-[(4-acetylphenyl)(4-phenylthiazol-2-yl)amino]propanoic acid derivatives.

4-Cyanophenyl Substituted Thiazol-2-ylhydrazones

Another class of molecules incorporating a 4-cyanophenyl group, though not directly a propanoic acid, are the thiazol-2-ylhydrazones. These compounds have demonstrated potent growth inhibition against human colon and breast cancer cell lines. Their mechanism of action is linked to the induction of caspase-dependent apoptosis.

Quantitative Biological Data:

The table below presents the 50% growth inhibition (GI50) values for representative compounds against MCF-7 (breast cancer) and HCT-116 (colorectal carcinoma) cell lines.

| Compound ID | Target Cell Line | GI50 (µM) |

| 3f | MCF-7 | 1.0 ± 0.1 |

| 3a' | MCF-7 | 1.7 ± 0.3 |

| 3b' | HCT-116 | 1.6 ± 0.2 |

| 3f | HCT-116 | 1.6 ± 0.1 |

| 3n | HCT-116 | 1.1 ± 0.5 |

| 3w | HCT-116 | 1.5 ± 0.8 |

Data sourced from studies on 4-cyanophenyl substituted thiazol-2-ylhydrazones.[1]

Signaling Pathways and Mechanisms of Action

The biological effects of 3-(4-cyanophenyl)propanoic acid-containing molecules are underpinned by their interaction with specific cellular signaling pathways.

Dual Inhibition of EGFR and SIRT2 Signaling

The 3-[(4-acetylphenyl)(4-phenylthiazol-2-yl)amino]propanoic acid derivatives are proposed to target both EGFR and SIRT2. EGFR is a receptor tyrosine kinase that, upon activation, triggers downstream pathways like the RAS-RAF-MEK-ERK and PI3K-AKT-mTOR, promoting cell proliferation and survival.[2] SIRT2, a deacetylase, is also implicated in cancer progression and drug resistance.[3][4] The dual inhibition of these targets can lead to a synergistic anticancer effect.

Caption: Proposed dual inhibition of EGFR and SIRT2 pathways by propanoic acid derivatives.

Induction of Caspase-Dependent Apoptosis

The 4-cyanophenyl substituted thiazol-2-ylhydrazones have been shown to induce cancer cell death via caspase-dependent apoptosis.[1] This programmed cell death is a crucial mechanism for eliminating cancerous cells. The process involves a cascade of caspase activation, leading to the cleavage of cellular substrates and ultimately, cell death.

Caption: Caspase-dependent apoptosis induced by thiazol-2-ylhydrazones.

Role as a Linker in PROTACs

3-(4-Cyanophenyl)propanoic acid is utilized as a linker in the synthesis of PROTACs.[5] PROTACs are heterobifunctional molecules that induce the degradation of a target protein of interest (POI) by hijacking the cell's ubiquitin-proteasome system.[6] A PROTAC consists of a ligand for the POI and a ligand for an E3 ubiquitin ligase, connected by a linker.[6] The linker's length and composition are critical for the formation of a stable ternary complex between the POI and the E3 ligase, which is necessary for ubiquitination and subsequent degradation of the POI by the proteasome.[7]

Caption: Mechanism of action of a PROTAC utilizing a 3-(4-cyanophenyl)propanoic acid linker.

Experimental Protocols

A fundamental technique for evaluating the anticancer activity of these compounds is the MTT assay, which measures cell viability.

Detailed Protocol for MTT Cytotoxicity Assay

This protocol provides a general framework for assessing the cytotoxicity of compounds against adherent cancer cell lines.

1. Materials:

-

Cancer cell line of interest (e.g., A549)

-

Complete culture medium (e.g., DMEM with 10% FBS)

-

96-well flat-bottom plates

-

Test compounds dissolved in a suitable solvent (e.g., DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

-

Phosphate-buffered saline (PBS)

-

Multichannel pipette

-

Microplate reader

2. Procedure: a. Cell Seeding: i. Harvest and count cells, ensuring high viability (>95%). ii. Seed the cells into 96-well plates at a predetermined optimal density (e.g., 5 x 10³ to 1 x 10⁴ cells/well) in 100 µL of complete culture medium. iii. Incubate the plates for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment. b. Compound Treatment: i. Prepare serial dilutions of the test compounds in culture medium. The final concentration of the solvent (e.g., DMSO) should be non-toxic to the cells (typically ≤ 0.5%). ii. Remove the old medium from the wells and add 100 µL of the medium containing the various concentrations of the test compounds. Include wells with medium and solvent only as a negative control and wells with a known cytotoxic agent as a positive control. iii. Incubate the plates for the desired exposure time (e.g., 48 or 72 hours) at 37°C and 5% CO₂. c. MTT Addition and Incubation: i. After the incubation period, add 10-20 µL of the MTT solution to each well. ii. Incubate the plates for an additional 2-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan crystals. d. Formazan Solubilization: i. Carefully remove the medium from the wells without disturbing the formazan crystals. ii. Add 100-150 µL of the solubilization solution to each well to dissolve the purple formazan crystals. iii. Gently shake the plates on an orbital shaker for 10-15 minutes to ensure complete solubilization. e. Absorbance Measurement: i. Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

3. Data Analysis: a. Calculate the percentage of cell viability for each concentration compared to the solvent control. b. Plot the percentage of cell viability against the compound concentration. c. Determine the IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, from the dose-response curve.

Caption: Workflow of the MTT assay for cytotoxicity testing.

Conclusion and Future Directions

The 3-(4-cyanophenyl)propanoic acid scaffold and its derivatives represent a promising area for cancer drug discovery. The demonstrated activities against various cancer cell lines, coupled with insights into their mechanisms of action, provide a solid foundation for further research. Future efforts should focus on optimizing the lead compounds to enhance their potency, selectivity, and pharmacokinetic profiles. Additionally, exploring the full potential of 3-(4-cyanophenyl)propanoic acid as a versatile linker in the rapidly evolving field of PROTACs could lead to the development of novel therapeutics for a wide range of diseases. The detailed methodologies and pathway analyses presented in this guide are intended to facilitate these endeavors and contribute to the advancement of new and effective treatments.

References

- 1. researchgate.net [researchgate.net]

- 2. texaschildrens.org [texaschildrens.org]

- 3. Emerging role of SIRT2 in non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The Clinical Significance of SIRT2 in Malignancies: A Tumor Suppressor or an Oncogene? - PMC [pmc.ncbi.nlm.nih.gov]

- 5. MTT assay protocol | Abcam [abcam.com]

- 6. Caspase-Dependent Apoptosis: An Overview [absin.net]

- 7. Proteolysis targeting chimeras (PROTACs) come of age: entering the third decade of targeted protein degradation - RSC Chemical Biology (RSC Publishing) DOI:10.1039/D1CB00011J [pubs.rsc.org]

Methodological & Application

Synthesis of PROTACs Targeting BRD4 Using a 3-(4-cyanophenyl)propanoic Acid-Based Linker: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality designed to harness the cell's own ubiquitin-proteasome system for the targeted degradation of specific proteins.[1] These heterobifunctional molecules are comprised of two distinct ligands connected by a chemical linker: one ligand binds to the protein of interest (POI), while the other recruits an E3 ubiquitin ligase.[1][2] This induced proximity results in the ubiquitination of the target protein, marking it for degradation by the 26S proteasome.[1][3] Unlike traditional small-molecule inhibitors that only block the function of a protein, PROTACs lead to its complete removal from the cell.[1]

Bromodomain-containing protein 4 (BRD4) is a key epigenetic reader that plays a critical role in the regulation of gene transcription, including the proto-oncogene c-Myc, making it a significant target in cancer therapy.[3][4] PROTACs that induce the degradation of BRD4 have demonstrated considerable therapeutic promise. This document provides detailed application notes and protocols for the synthesis and evaluation of a BRD4-targeting PROTAC utilizing a 3-(4-cyanophenyl)propanoic acid-based linker. The synthesis will employ a well-characterized BRD4 ligand derived from (+)-JQ1 and pomalidomide as the E3 ligase ligand to recruit Cereblon (CRBN).

Signaling Pathway and Mechanism of Action

BRD4 functions as a transcriptional coactivator by binding to acetylated histones, which in turn recruits the Positive Transcription Elongation Factor b (P-TEFb).[4] This complex then phosphorylates RNA Polymerase II, leading to the transcriptional elongation of target genes, including c-Myc.[3][4] A BRD4-targeting PROTAC disrupts this cascade by inducing the degradation of the BRD4 protein. The PROTAC molecule simultaneously binds to BRD4 and an E3 ubiquitin ligase like Cereblon, forming a ternary complex that facilitates the transfer of ubiquitin to BRD4.[3] The resulting polyubiquitinated BRD4 is then recognized and degraded by the proteasome.

References

Application Notes and Protocols: A Step-by-Step Guide to the Synthesis of 3-(4-cyanophenyl)propanoic acid